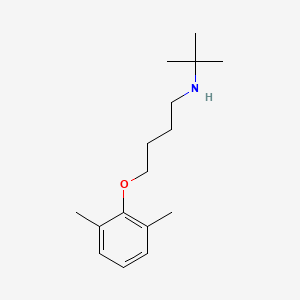![molecular formula C22H28N4O2 B4957108 [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone](/img/structure/B4957108.png)
[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone typically involves multi-step organic reactions. The starting materials often include 2-methylphenylpiperazine, piperidine, and pyridine derivatives. The reaction conditions may involve:
Step 1: Formation of the piperazine derivative through nucleophilic substitution.
Step 2: Coupling of the piperazine derivative with piperidine under basic conditions.
Step 3: Oxidation of the pyridine ring to form the 1-oxidopyridin-1-ium moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings.
Reduction: Reduction reactions may target the oxidized pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against certain receptors or enzymes, making it a candidate for drug development. It can be used in studies to understand its interaction with biological targets.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. This includes research into their efficacy as anti-inflammatory, anti-cancer, or anti-viral agents.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Alteration of signaling pathways within cells, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(2-Methylphenyl)piperazin-1-yl]piperidine: A simpler analog with similar biological activity.
[3-(4-Phenylpiperazin-1-yl)piperidin-1-yl]methanone: Another derivative with a different substitution pattern.
Uniqueness
The uniqueness of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone lies in its combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-18-5-2-3-7-21(18)24-15-13-23(14-16-24)20-6-4-10-25(17-20)22(27)19-8-11-26(28)12-9-19/h2-3,5,7-9,11-12,20H,4,6,10,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDCABLRHYBKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=[N+](C=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)
![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)


![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4957076.png)
![1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene](/img/structure/B4957082.png)
![(6Z)-6-[[2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4957098.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
